N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound with the molecular formula C13H18ClN3O2S and a molecular weight of 315.82. This compound is characterized by the presence of a chloropyridine ring, a piperidine ring, and a cyclopropanesulfonamide group, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps, typically starting with the preparation of the chloropyridine and piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological activity or its role in chemical reactions. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other similar compounds, such as:
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c14-12-9-15-6-3-13(12)17-7-4-10(5-8-17)16-20(18,19)11-1-2-11/h3,6,9-11,16H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKKNOHJKKYNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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